molecular formula C10H7BrN2O4 B1413883 Ethyl 3-bromo-6-cyano-2-nitrobenzoate CAS No. 1805190-86-6

Ethyl 3-bromo-6-cyano-2-nitrobenzoate

Cat. No.: B1413883
CAS No.: 1805190-86-6
M. Wt: 299.08 g/mol
InChI Key: MYXGWBYGQCXBGE-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-6-cyano-2-nitrobenzoate is a versatile chemical compound with the molecular formula C10H7BrN2O4. It is a yellow crystalline powder commonly used in various scientific research fields due to its unique chemical properties. This compound is particularly valuable in organic synthesis, drug development, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-6-cyano-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of ethyl benzoate, followed by bromination and cyanation reactions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-6-cyano-2-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative of the original compound .

Scientific Research Applications

Ethyl 3-bromo-6-cyano-2-nitrobenzoate is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is explored for its potential in drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-6-cyano-2-nitrobenzoate involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-2-cyano-6-nitrobenzoate
  • Ethyl 3-bromo-4-cyano-2-nitrobenzoate

Uniqueness

Ethyl 3-bromo-6-cyano-2-nitrobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

ethyl 3-bromo-6-cyano-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)8-6(5-12)3-4-7(11)9(8)13(15)16/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXGWBYGQCXBGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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